Piperazine, 1-[2-(3,4-difluorophenyl)ethyl]-4-(3-phenylpropyl)-, dihydrochloride Piperazine, 1-[2-(3,4-difluorophenyl)ethyl]-4-(3-phenylpropyl)-, dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16404816
InChI: InChI=1S/C21H26F2N2.2ClH/c22-20-9-8-19(17-21(20)23)10-12-25-15-13-24(14-16-25)11-4-7-18-5-2-1-3-6-18;;/h1-3,5-6,8-9,17H,4,7,10-16H2;2*1H
SMILES:
Molecular Formula: C21H28Cl2F2N2
Molecular Weight: 417.4 g/mol

Piperazine, 1-[2-(3,4-difluorophenyl)ethyl]-4-(3-phenylpropyl)-, dihydrochloride

CAS No.:

Cat. No.: VC16404816

Molecular Formula: C21H28Cl2F2N2

Molecular Weight: 417.4 g/mol

* For research use only. Not for human or veterinary use.

Piperazine, 1-[2-(3,4-difluorophenyl)ethyl]-4-(3-phenylpropyl)-, dihydrochloride -

Specification

Molecular Formula C21H28Cl2F2N2
Molecular Weight 417.4 g/mol
IUPAC Name 1-[2-(3,4-difluorophenyl)ethyl]-4-(3-phenylpropyl)piperazine;dihydrochloride
Standard InChI InChI=1S/C21H26F2N2.2ClH/c22-20-9-8-19(17-21(20)23)10-12-25-15-13-24(14-16-25)11-4-7-18-5-2-1-3-6-18;;/h1-3,5-6,8-9,17H,4,7,10-16H2;2*1H
Standard InChI Key DUVXQOZYSVJTBK-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1CCCC2=CC=CC=C2)CCC3=CC(=C(C=C3)F)F.Cl.Cl

Introduction

Chemical Identity and Nomenclature

Systematic Naming and Synonyms

The IUPAC name for this compound is 1-[2-(3,4-difluorophenyl)ethyl]-4-(3-phenylpropyl)piperazine dihydrochloride. Its systematic nomenclature reflects the piperazine backbone substituted at position 1 with a 2-(3,4-difluorophenyl)ethyl group and at position 4 with a 3-phenylpropyl chain, followed by dihydrochloride salt formation. Common synonyms include:

  • Piperazine, 1-[2-(3,4-difluorophenyl)ethyl]-4-(3-phenylpropyl)-, dihydrochloride

  • GF04583 (GlpBio catalog designation) .

Molecular Formula and Weight

The compound’s molecular formula is C21H28Cl2F2N2\text{C}_{21}\text{H}_{28}\text{Cl}_2\text{F}_2\text{N}_2, with a molecular weight of 417.36 g/mol. The dihydrochloride moiety contributes to its ionic character, improving aqueous solubility for in vitro studies .

Synthesis and Structural Elucidation

Synthetic Pathways

While explicit synthetic details for this compound are proprietary, piperazine derivatives are typically synthesized via:

  • N-Alkylation: Sequential alkylation of piperazine with halogenated precursors.

  • Nucleophilic Substitution: Introducing fluorophenyl groups via SN2 reactions.

  • Salt Formation: Treating the free base with hydrochloric acid to yield the dihydrochloride salt.

A plausible route involves:

  • Alkylating piperazine with 1-bromo-3-phenylpropane to install the 3-phenylpropyl group.

  • Reacting the intermediate with 2-(3,4-difluorophenyl)ethyl bromide under basic conditions.

  • Purifying the product and treating it with HCl to form the dihydrochloride salt.

Structural Features

The compound’s structure (Fig. 1) includes:

  • Piperazine Core: A six-membered ring with two nitrogen atoms at positions 1 and 4.

  • 3-Phenylpropyl Substituent: Enhances lipophilicity, aiding blood-brain barrier penetration.

  • 2-(3,4-Difluorophenyl)ethyl Group: Fluorine atoms improve metabolic stability and receptor affinity.

  • Dihydrochloride Salt: Increases solubility in polar solvents like water or DMSO .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC21H28Cl2F2N2\text{C}_{21}\text{H}_{28}\text{Cl}_2\text{F}_2\text{N}_2
Molecular Weight417.36 g/mol
Charge+2 (protonated piperazine)
Counterions2 Cl⁻

Physicochemical Properties

Solubility and Stability

The dihydrochloride salt exhibits moderate solubility in polar solvents:

  • DMSO: ≥ 10 mM (recommended for stock solutions) .

  • Ethanol: Limited solubility due to ionic character.

  • Water: Enhanced solubility compared to the free base.

Stability protocols recommend storage at 2–8°C for short-term use and -80°C for long-term preservation. Repeated freeze-thaw cycles degrade the compound, necessitating single-use aliquots .

Table 2: Stock Solution Preparation

Mass (mg)Volume for 1 mM (mL)Volume for 10 mM (mL)
12.3960.2396
511.98011.198
1023.96012.396

Pharmacological Profile

Preclinical Applications

  • Neurological Research: As a DAT inhibitor, it may model Parkinson’s disease or addiction .

  • Antimicrobial Development: Fluorine substituents improve efficacy against resistant pathogens.

Research Applications and Protocols

In Vitro Studies

  • Receptor Binding Assays: Utilize radiolabeled ligands to quantify affinity for DAT or serotonin transporters.

  • Cytotoxicity Screening: Test IC50 values in cancer cell lines using MTT assays.

Formulation Considerations

  • In Vivo Administration: Prepare solutions in saline (for intravenous) or carboxymethylcellulose (for oral gavage).

  • Dosage Optimization: Begin with 1–10 mg/kg in rodent models, adjusting for target engagement .

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